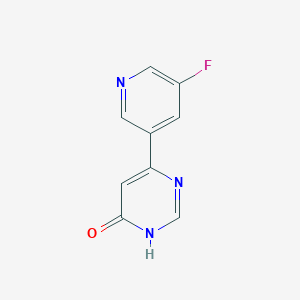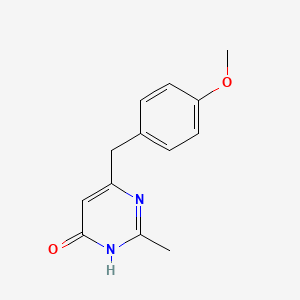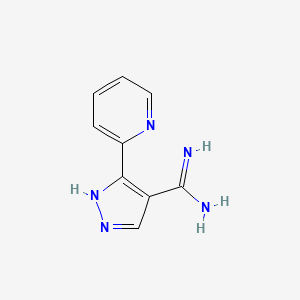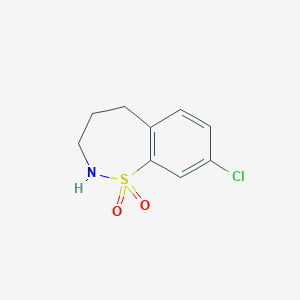![molecular formula C10H13N5 B1493743 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide CAS No. 2098141-71-8](/img/structure/B1493743.png)
6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Vue d'ensemble
Description
6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is a useful research compound. Its molecular formula is C10H13N5 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Oncologie : Induction de l'apoptose dans les cellules leucémiques
Ce composé a montré des résultats prometteurs dans l'induction de l'apoptose dans diverses lignées cellulaires leucémiques à des concentrations nanomolaires . Il a été testé contre la leucémie aiguë promyélocytaire (HL-60), la leucémie aiguë monocytaire (THP-1), la leucémie aiguë lymphoblastique T (MOLT-4), la leucémie myélo-monocytaire B biphénotypique (MV-4-11) et les cellules d'érythroleucémie (K-562). L'optimisation de la relation structure-activité a conduit à un potentiel cytotoxique significatif, ce qui en fait un candidat potentiel pour la thérapie de la leucémie.
Découverte de médicaments : Activité antitumorale
Dans le domaine de la découverte de médicaments, la structure unique du 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide permet son exploration comme agent antitumoral . La capacité du composé à affecter la viabilité cellulaire et à induire l'apoptose dans les cellules cancéreuses offre une voie pour le développement de nouveaux agents thérapeutiques ciblant diverses formes de cancer.
Science des matériaux : Synthèse chimique
Bien que des applications spécifiques en science des matériaux ne soient pas détaillées dans les résultats de la recherche, la structure chimique polyvalente du composé suggère une utilisation potentielle dans la synthèse de nouveaux matériaux. Sa réactivité pourrait être exploitée pour créer de nouveaux polymères ou revêtements aux propriétés uniques.
Catalyse : Accélération des réactions
La structure du composé implique une utilité potentielle en catalyse, agissant éventuellement comme un catalyseur ou une partie d'un système catalytique pour accélérer les réactions chimiques. Cela pourrait être particulièrement utile dans les procédés industriels où l'efficacité et la sélectivité sont primordiales.
Toxicogénomique : Études d'expression génétique
Une étude toxicogénomique d'un composé apparenté, DU385, a révélé une expression modifiée de seize gènes dans les cellules MV-4-11 les plus sensibles . Cela suggère que le this compound pourrait être utilisé pour étudier les changements d'expression génique en réponse au traitement médicamenteux, fournissant des informations sur les mécanismes d'action et les effets secondaires potentiels.
Pharmacologie : Optimisation des thérapeutiques
L'efficacité du composé contre diverses lignées cellulaires cancéreuses indique son potentiel d'optimisation comme agent thérapeutique . En étudiant sa pharmacocinétique et sa pharmacodynamique, les chercheurs peuvent développer des traitements plus efficaces et plus ciblés contre le cancer.
Chimie computationnelle : Études d'amarrage moléculaire
La structure du composé le rend adapté aux études d'amarrage moléculaire pour prédire son interaction avec des cibles biologiques . Ceci est crucial dans les premières étapes du développement de médicaments pour identifier des pistes prometteuses pour une étude plus approfondie.
Mécanisme D'action
Target of Action
Compounds with similar structures have been reported to exhibit diverse bioactivities, suggesting potential interactions with multiple targets .
Mode of Action
It is known that the compound can undergo selective functionalization, which may influence its interaction with its targets .
Result of Action
Compounds with similar structures have been reported to exhibit diverse bioactivities .
Analyse Biochimique
Biochemical Properties
6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate digestion . This inhibition is competitive, meaning that this compound binds to the active site of the enzyme, preventing the substrate from binding. Additionally, this compound has been found to interact with other biomolecules, such as DNA and RNA, potentially affecting gene expression and cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and cancer . By modulating these pathways, the compound can alter gene expression and cellular metabolism, leading to changes in cell function. For example, it has been shown to induce apoptosis in cancer cells by activating specific signaling cascades .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as α-glucosidase, inhibiting their activity . This binding is facilitated by the compound’s unique structure, which allows it to fit into the enzyme’s active site. Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression . These interactions can result in the activation or repression of specific genes, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound is relatively stable, with minimal degradation observed under standard laboratory conditions . Long-term studies have shown that it can have sustained effects on cellular function, particularly in cancer cells . These effects include prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, toxic effects have been observed, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The compound can also affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . These interactions are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes . The compound’s localization and accumulation within specific tissues are influenced by these interactions, affecting its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localizations can enhance its interactions with biomolecules, such as enzymes and nucleic acids, ultimately influencing its biochemical and cellular effects .
Propriétés
IUPAC Name |
6-cyclobutyl-5H-imidazo[1,2-b]pyrazole-7-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c11-9(12)7-8(6-2-1-3-6)14-15-5-4-13-10(7)15/h4-6,14H,1-3H2,(H3,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWSTIBSGCBDHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(C3=NC=CN3N2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1493660.png)
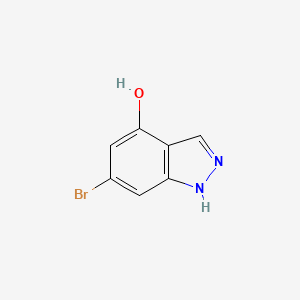
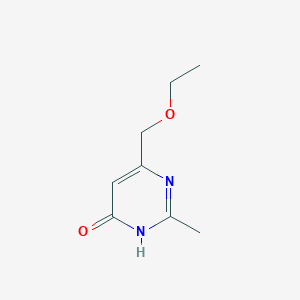
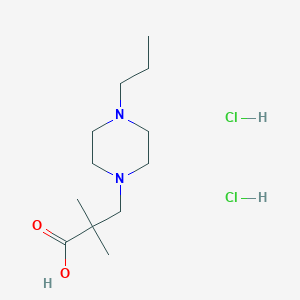
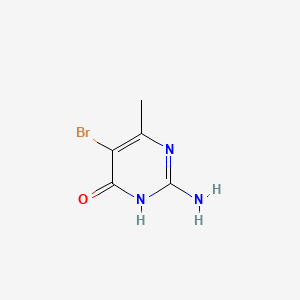
![2-cyano-3-(4-methoxyanilino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B1493666.png)


![6-methyl-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B1493673.png)
![4-oxo-3H,4H-pyrido[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B1493676.png)
